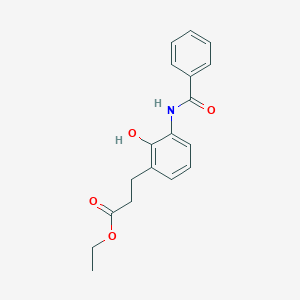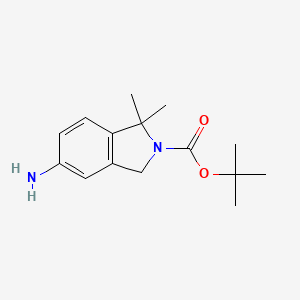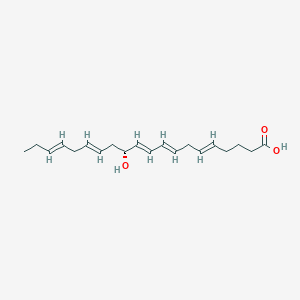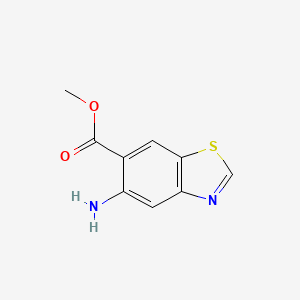
Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes a benzamido group, a hydroxyphenyl group, and a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate typically involves multiple steps. One common method starts with the preparation of 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but lacks the benzamido group.
Ethyl (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoate: Similar structure but with different substitution patterns.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C18H19NO4/c1-2-23-16(20)12-11-13-9-6-10-15(17(13)21)19-18(22)14-7-4-3-5-8-14/h3-10,21H,2,11-12H2,1H3,(H,19,22) |
Clé InChI |
HIUVDPHWTOYYBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)
![1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride](/img/structure/B13897045.png)
![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)

![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)
![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)

![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)



![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)

